REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)=[O:3].[Cl:14][C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[N:19][CH:20]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:14][C:15]1[CH:16]=[C:17]([O:21][CH2:1][C:2]([C:4]2[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:18]=[N:19][CH:20]=1 |f:2.3.4|
|
Name
|
|
Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hr
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
acetone was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil which
|
Type
|
CUSTOM
|
Details
|
was partially purified by column chromatography (silica gel, 4:1 hexanes:ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1)OCC(=O)C1=CC=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |